molecular formula C17H22N2O5 B3951212 2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate

2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate

Cat. No. B3951212
M. Wt: 334.4 g/mol
InChI Key: PYVGTYHNKSFKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate, also known as PTC-299, is a small molecule inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a transcription factor that plays a key role in promoting tumor growth and survival under hypoxic conditions. PTC-299 has been shown to have potential as an anti-cancer agent, with several studies demonstrating its ability to inhibit tumor growth and angiogenesis in various cancer models.

Mechanism of Action

2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate exerts its anti-cancer effects by inhibiting the activity of HIF-1α, a transcription factor that regulates the expression of genes involved in tumor growth, angiogenesis, and metabolism. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia response elements (HREs) in the promoter regions of target genes and activates their expression. This compound inhibits HIF-1α by binding to its PAS-B domain, preventing its dimerization with HIF-1β and subsequent DNA binding.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of HIF-1α activity, decreased tumor cell proliferation and angiogenesis, and induction of apoptosis. In addition, this compound has been shown to enhance the anti-cancer effects of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate is its specificity for HIF-1α, which makes it a potentially useful tool for studying the role of HIF-1α in cancer biology. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

Several future directions for research on 2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate include:
1. Investigating the potential of this compound as a combination therapy with other anti-cancer agents, such as chemotherapy and radiation therapy.
2. Developing more potent analogs of this compound that may have greater efficacy in inhibiting HIF-1α and tumor growth.
3. Studying the role of HIF-1α in other disease states, such as inflammation and ischemia, and the potential of this compound as a therapeutic agent in these contexts.
4. Investigating the potential of this compound as a biomarker for HIF-1α activity in cancer patients, and the development of diagnostic tools for measuring this compound levels in patient samples.
In conclusion, this compound is a promising anti-cancer agent that has demonstrated efficacy in preclinical studies. Its specificity for HIF-1α makes it a potentially useful tool for studying the role of HIF-1α in cancer biology, and its potential as a combination therapy with other anti-cancer agents warrants further investigation. Future research on this compound may lead to the development of more potent analogs and new diagnostic tools for measuring HIF-1α activity in cancer patients.

Scientific Research Applications

2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate has been the subject of several preclinical and clinical studies investigating its potential as an anti-cancer agent. In vitro studies have shown that this compound can inhibit the expression of HIF-1α and its downstream targets, leading to decreased tumor cell proliferation and angiogenesis. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in mouse models of breast, lung, and colon cancer.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-4-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.C2H2O4/c18-15(13-5-8-16-9-6-13)17-10-7-12-3-1-2-4-14(12)11-17;3-1(4)2(5)6/h1-4,13,16H,5-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVGTYHNKSFKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC3=CC=CC=C3C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate
Reactant of Route 2
Reactant of Route 2
2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate
Reactant of Route 3
Reactant of Route 3
2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate
Reactant of Route 4
Reactant of Route 4
2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate
Reactant of Route 5
Reactant of Route 5
2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate
Reactant of Route 6
Reactant of Route 6
2-(4-piperidinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.